ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features several notable structural motifs, including a benzo[d][1,3]dioxole moiety and a thieno[2,3-c]pyridine core, which may contribute to its pharmacological properties.
Chemical Profile
Property | Value |
---|---|
Molecular Formula | C22H22N4O5 |
Molecular Weight | 406.44 g/mol |
IUPAC Name | This compound |
InChI Key | [Not available in search results] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzo[d][1,3]dioxole moiety is known for its ability to intercalate with DNA and modulate enzyme activities. The thieno[2,3-c]pyridine structure may participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to specific receptors or enzymes.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar antioxidative effects.
Enzyme Inhibition
Research into related compounds has demonstrated potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The potential of this compound to inhibit these enzymes could make it a candidate for further investigation as a therapeutic agent in cognitive disorders.
Study 1: Acetylcholinesterase Inhibition
In a study evaluating the biological activity of thienopyridine derivatives, compounds structurally related to this compound were found to exhibit significant AChE inhibitory activity. The most active derivative showed an IC50 value in the nanomolar range, indicating strong potential for therapeutic applications in Alzheimer's disease management .
Study 2: Antioxidative Effects
Another research effort focused on the antioxidative properties of compounds similar to those containing the benzo[d][1,3]dioxole moiety. These studies demonstrated that such compounds could protect neuronal cells from amyloid beta-induced oxidative damage by enhancing cellular antioxidant defenses . This suggests that this compound may also mitigate oxidative stress in neurodegenerative contexts.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-26-20(25)23-6-5-13-14(9-21)19(29-17(13)10-23)22-18(24)8-12-3-4-15-16(7-12)28-11-27-15/h3-4,7H,2,5-6,8,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSFIVLTNVAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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